REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([NH2:6])[CH2:5][CH2:4]1.ClCCl.CS(O[CH2:15][CH2:16][C:17]1[N:18]=[CH:19][S:20][C:21]=1[CH2:22]OS(C)(=O)=O)(=O)=O>O>[CH3:2][C:3]1([N:6]2[CH2:15][CH2:16][C:17]3[N:18]=[CH:19][S:20][C:21]=3[CH2:22]2)[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CC1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC=1N=CSC1COS(=O)(=O)C
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours at room temperature and 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (methanol:dichloromethane=1:49)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)N1CC2=C(CC1)N=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 944 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |